REACTION_CXSMILES
|
[Cl:1][Si:2]([Cl:5])(Cl)[Cl:3].[CH3:6][C:7]([Li])([CH3:10])[CH2:8][CH3:9]>C(OCC)C>[CH3:6][C:7]([Si:2]([Cl:5])([Cl:3])[Cl:1])([CH3:10])[CH2:8][CH3:9]
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
1,1-dimethylpropyllithium
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC(CC)(C)[Li]
|
Type
|
CUSTOM
|
Details
|
as being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A two-liter four-necked flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
a reflux cooling tube and a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice over 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered out in a nitrogen atmosphere
|
Type
|
DISTILLATION
|
Details
|
purified by distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC)(C)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |